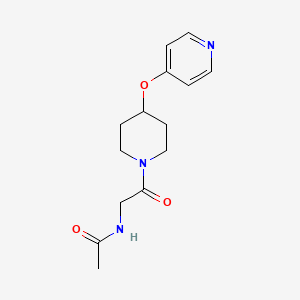

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-oxo-2-(4-pyridin-4-yloxypiperidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-11(18)16-10-14(19)17-8-4-13(5-9-17)20-12-2-6-15-7-3-12/h2-3,6-7,13H,4-5,8-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCULXVHKYYBYBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N1CCC(CC1)OC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .

Scientific Research Applications

Neuropharmacological Applications

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide has shown promise in the field of neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, the compound may enhance cholinergic neurotransmission and improve cognitive function .

Case Study: Alzheimer's Disease

A study highlighted the efficacy of piperidine derivatives in improving brain exposure and dual inhibition of cholinesterases, which is crucial for developing treatments for Alzheimer's disease . The structure-activity relationship (SAR) studies indicated that modifications to the piperidine moiety can significantly affect the compound's potency and selectivity against these enzymes.

Antioxidant Properties

Compounds similar to this compound have demonstrated antioxidant properties. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer and cardiovascular disorders. The incorporation of pyridine and piperidine structures enhances the compound's ability to scavenge free radicals .

Drug Design and Development

The compound's unique structure makes it a candidate for structure-based drug design (SBDD). SBDD is a method that utilizes the three-dimensional structures of biological targets to design new therapeutic agents. This compound can serve as a lead compound for developing new drugs targeting specific receptors or enzymes involved in disease processes.

Application in Leishmaniasis Treatment

Research has explored the potential of compounds with similar scaffolds in treating leishmaniasis, a parasitic disease caused by Leishmania species. The structural features of this compound may be optimized to enhance efficacy against this disease through targeted modifications .

Biochemical Probes

The compound can also function as a biochemical probe to study various biological processes. By modifying its structure, researchers can investigate its interactions with specific proteins or pathways involved in cellular signaling or metabolic processes.

Mechanism of Action

The mechanism of action of N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide, enabling comparative analysis:

Piperidine-Acetamide Derivatives

Target Compound vs. Chromene Analog () :

The chromene-containing analog replaces the pyridin-4-yloxy group with a 4-methyl-2-oxochromen-7-yloxy substituent. This modification likely enhances lipophilicity and π-π stacking interactions, which could influence bioavailability or target binding compared to the pyridine-based target compound.Target Compound vs. Isobutyrylhydrazine Derivative () :

The isobutyrylhydrazine group in the latter introduces a polar, hydrogen-bonding motif absent in the target. Such differences may alter solubility or metabolic stability.

Pharmacological and Physicochemical Considerations

While pharmacological data for the target compound are unavailable, insights can be inferred from analogs:

- Piperidine-Pyridine Hybrids : Compounds combining piperidine and pyridine (e.g., EP 2 903 618 B1 derivatives ()) often target kinase or G-protein-coupled receptors due to their nitrogen-rich scaffolds.

- Chromene Derivatives () : Chromene moieties are associated with antioxidant and anti-inflammatory activities, suggesting that substituent choice significantly impacts biological function.

Biological Activity

N-(2-oxo-2-(4-(pyridin-4-yloxy)piperidin-1-yl)ethyl)acetamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a piperidine ring linked to a pyridinyl group and an acetamide moiety, contributing to its unique pharmacological properties. The compound's specific substitution pattern is crucial for its biological activity and reactivity in various chemical environments.

Synthesis

The synthesis of this compound typically involves multiple steps, beginning with the formation of the piperidine ring, followed by the introduction of the pyridinyl group and the acetamide moiety. Common methods include:

- Piperidine Preparation : Reaction of 4-hydroxypyridine with piperidine under basic conditions.

- Acetamide Formation : Acylation of the intermediate with acetic anhydride.

- Optimization : Use of continuous flow reactors in industrial settings to enhance yield and minimize by-products.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biological pathways, leading to potential therapeutic effects. Research indicates that it may influence cellular proliferation, apoptosis, and DNA repair mechanisms .

Pharmacological Applications

- Antiviral Activity : Studies have shown that compounds similar to this compound exhibit antiviral properties against several viruses, including HIV and hepatitis viruses. The compound's ability to inhibit viral replication has been documented in vitro, suggesting its potential as an antiviral agent .

- Anticancer Potential : Preliminary investigations indicate that this compound may possess anticancer properties. Its structural features allow it to interact with cancer cell pathways, potentially leading to reduced cell viability in certain cancer types .

- Neurological Effects : The compound's ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders. Its interactions with neurotransmitter systems could provide therapeutic benefits for conditions such as depression or anxiety .

Data Table: Biological Activity Summary

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of this compound against HIV strains in vitro, showing a significant reduction in viral load compared to control groups. The compound demonstrated an IC50 value indicative of potent antiviral activity .

- Cancer Cell Line Studies : In a series of experiments using various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide assess binding affinity to targets (e.g., kinases or GPCRs). Use the compound’s 3D structure (optimized with Gaussian 09 at B3LYP/6-31G* level) and protein PDB files (e.g., 4ZUD for kinase targets) .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force field to evaluate binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .

- Binding Free Energy : Calculate via MM-PBSA to prioritize compounds with ΔG < -8 kcal/mol .

How can researchers resolve contradictions in reported biological activity data?

Advanced Research Question

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, and solvent controls). For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .

- Structural Analogs Comparison : Test derivatives (e.g., replacing pyridinyloxy with benzyloxy) to isolate structure-activity relationships (SAR). Use PCA (Principal Component Analysis) to correlate substituents with activity trends .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .

What physicochemical properties are critical for experimental design?

Basic Research Question

Key parameters include:

- Solubility : Measure in PBS (pH 7.4) and DMSO. Low aqueous solubility (<10 µM) may require formulation with cyclodextrins .

- logP : Determine via shake-flask method or HPLC retention time. Ideal logP ~2.5 for blood-brain barrier penetration .

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

What strategies optimize the compound’s pharmacokinetic (PK) profile?

Advanced Research Question

- Structural Modifications : Introduce metabolically stable groups (e.g., fluorination at the piperidine ring) to reduce CYP450-mediated oxidation .

- In Vitro ADMET : Screen for hepatic microsomal stability (<30% degradation in 1 hour) and P-gp efflux ratio (using Caco-2 cells; target ratio <2) .

- Prodrug Design : Mask polar groups (e.g., acetamide) with ester linkers to enhance oral bioavailability, followed by enzymatic cleavage in vivo .

How can researchers validate target engagement in cellular models?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM, 1 hour), lyse, and heat to 55°C. Detect stabilized target proteins via Western blot .

- Photoaffinity Labeling : Synthesize a probe with a diazirine tag. Irradiate cells with UV (365 nm) to crosslink the compound to its target, followed by pull-down and LC-MS/MS identification .

What analytical methods detect impurities in synthesized batches?

Basic Research Question

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile. Monitor for byproducts (e.g., unreacted piperidine at RT ~3.2 min) .

- GC-MS : Identify volatile impurities (e.g., residual DMF) with a DB-5MS column and EI ionization .

How to design dose-response studies for in vivo efficacy?

Advanced Research Question

- MTD (Maximum Tolerated Dose) : Determine via single-dose escalation in rodents (5–100 mg/kg). Monitor body weight and serum ALT/AST for toxicity .

- PK/PD Modeling : Use non-compartmental analysis (WinNonlin) to correlate plasma exposure (AUC) with target inhibition (e.g., >80% receptor occupancy at Cₘₐₓ) .

What are the ethical considerations for handling this compound in research?

Basic Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.